![molecular formula C23H27FN4O B5977328 N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5977328.png)
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide
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Overview
Description
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that features a combination of fluorophenyl, piperidine, and imidazopyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the fluorophenyl group. The final steps involve the formation of the imidazopyridine ring and the carboxamide linkage. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic and electrophilic substitution reactions, often using reagents like halides and amines.
Common Reagents and Conditions
The reactions involving this compound often require specific conditions such as controlled temperature, pressure, and pH. Catalysts like palladium or platinum may be used to facilitate certain reactions. Solvents such as dichloromethane, ethanol, and water are commonly employed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted imidazopyridine compounds .
Scientific Research Applications
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- N-{1-[2-(1,3-dioxan-2-yl)ethyl]piperidin-4-yl}-N-(4-fluorobenzyl)-2-acetamide
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
Uniqueness
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[[1-[2-(4-fluorophenyl)ethyl]piperidin-4-yl]methyl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O/c1-26(23(29)21-17-28-12-3-2-4-22(28)25-21)16-19-10-14-27(15-11-19)13-9-18-5-7-20(24)8-6-18/h2-8,12,17,19H,9-11,13-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBPKEECOEFOWLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)CCC2=CC=C(C=C2)F)C(=O)C3=CN4C=CC=CC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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